molecular formula C12H14O4S B7979224 5-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

5-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B7979224
M. Wt: 254.30 g/mol
InChI Key: QQTXHIJVPKDGIS-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thiophene derivative, the introduction of ethoxycarbonyl and carboxylic acid groups can be achieved through esterification and subsequent hydrolysis reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, distillation, and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media, specific temperatures).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophene derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

5-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways, particularly those involving sulfur-containing compounds.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 5-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. For example, its carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
  • 5-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
  • 4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid

Uniqueness

Compared to similar compounds, 5-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern and functional groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

5-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-2-16-12(15)7-3-4-9-8(5-7)6-10(17-9)11(13)14/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTXHIJVPKDGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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